Chiral HPLC Resolution: (1S,2S) vs. (1R,2S) Diastereomer Separation on Cellulose-Based CSP
The (1S,2S) diastereomer is chromatographically resolved from the active (1R,2S) isomer and other ticagrelor-related diastereomers using a Lux Cellulose-2 chiral stationary phase with n-hexane:ethanol (45:55) mobile phase. The separation degree between the target (1S,2S) isomer and the nearest eluting isomer A was measured at 1.51, confirming baseline resolution sufficient for quantification . This validated method enables specific quantitation of the (1S,2S) impurity in ticagrelor API, a capability that generic achiral HPLC methods cannot achieve.
| Evidence Dimension | Chromatographic separation resolution (Rₛ) on chiral stationary phase |
|---|---|
| Target Compound Data | (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine: resolved with Rₛ = 1.51 (isomer A), 6.55 (isomer B), and 2.35 (isomer C) on Lux Cellulose-2, 250×4.6 mm, 5 µm |
| Comparator Or Baseline | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (active isomer): distinct retention time producing baseline resolution from (1S,2S) under identical conditions |
| Quantified Difference | Separation degree Rₛ ≥ 1.51 between (1S,2S) and the nearest diastereomer; earlier chiral columns (amylose-tris(3,5-xylenecarbamate)) reported poor separation degree and reproducibility for these diastereomers |
| Conditions | HPLC with Lux Cellulose-2 column (250 × 4.6 mm, 5 µm), mobile phase n-hexane:ethanol (45:55), detection at appropriate UV wavelength |
Why This Matters
Without a certified (1S,2S) reference standard, HPLC system suitability cannot be validated for ticagrelor diastereomer impurity profiling, directly blocking ANDA/NDA submission.
- [1] CN106841413B – Ticagrelor enantiomer and diastereoisomer separation and detection method. Separation degree test: 1.51, 6.55, 2.35 for diastereomer peaks using Lux Cellulose-2 column. View Source
